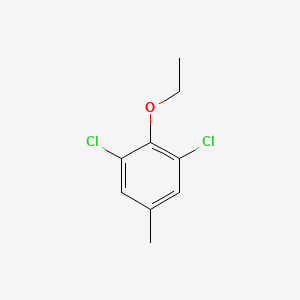
3,5-Dichloro-4-ethoxytoluene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,5-Dichloro-4-ethoxytoluene is an organic compound with the molecular formula C9H10Cl2O It is a derivative of toluene, where the methyl group is substituted with two chlorine atoms at the 3rd and 5th positions and an ethoxy group at the 4th position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-Dichloro-4-ethoxytoluene typically involves the chlorination of 4-ethoxytoluene. The reaction is carried out under controlled conditions to ensure selective chlorination at the 3rd and 5th positions. The process may involve the use of chlorine gas or other chlorinating agents in the presence of a catalyst such as ferric chloride (FeCl3).
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, leading to higher yields and purity of the final product. The use of advanced separation techniques, such as distillation and crystallization, further ensures the quality of the compound.
Chemical Reactions Analysis
Types of Reactions
3,5-Dichloro-4-ethoxytoluene undergoes various chemical reactions, including:
Electrophilic Aromatic Substitution (EAS): The compound can participate in EAS reactions, where the aromatic ring is attacked by electrophiles, leading to substitution at the available positions.
Nucleophilic Substitution: The chlorine atoms can be replaced by nucleophiles in nucleophilic substitution reactions.
Oxidation and Reduction: The ethoxy group can undergo oxidation to form corresponding aldehydes or acids, while reduction can lead to the formation of alcohols.
Common Reagents and Conditions
Chlorination: Chlorine gas or N-chlorosuccinimide (NCS) in the presence of a catalyst.
Nucleophilic Substitution: Sodium hydroxide (NaOH) or potassium hydroxide (KOH) in an aqueous or alcoholic medium.
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous conditions.
Major Products Formed
Substitution Products: Depending on the nucleophile, various substituted derivatives can be formed.
Oxidation Products: Aldehydes, acids, or ketones.
Reduction Products: Alcohols or alkanes.
Scientific Research Applications
3,5-Dichloro-4-ethoxytoluene has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its unique structure makes it a valuable starting material for various chemical reactions.
Biology: The compound is studied for its potential biological activity, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the development of new drugs.
Industry: It is used in the production of agrochemicals, dyes, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 3,5-Dichloro-4-ethoxytoluene involves its interaction with specific molecular targets. The compound can act as an electrophile in various reactions, facilitating the formation of new chemical bonds. Its chlorine atoms and ethoxy group play a crucial role in determining its reactivity and interaction with other molecules.
Comparison with Similar Compounds
Similar Compounds
3,5-Dichloro-4-methoxytoluene: Similar structure but with a methoxy group instead of an ethoxy group.
3,5-Dichloro-4-fluorotoluene: Similar structure but with a fluorine atom instead of an ethoxy group.
3,5-Dichloro-4-nitrotoluene: Similar structure but with a nitro group instead of an ethoxy group.
Uniqueness
3,5-Dichloro-4-ethoxytoluene is unique due to the presence of the ethoxy group, which imparts distinct chemical properties compared to its analogs. The ethoxy group influences the compound’s reactivity, making it suitable for specific applications in organic synthesis and industrial processes.
Properties
CAS No. |
67828-41-5 |
|---|---|
Molecular Formula |
C9H10Cl2O |
Molecular Weight |
205.08 g/mol |
IUPAC Name |
1,3-dichloro-2-ethoxy-5-methylbenzene |
InChI |
InChI=1S/C9H10Cl2O/c1-3-12-9-7(10)4-6(2)5-8(9)11/h4-5H,3H2,1-2H3 |
InChI Key |
RJPFGDAVUZZKMS-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=C(C=C(C=C1Cl)C)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















